molecular formula C16H31N B14224068 Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-19-1

Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-

Cat. No.: B14224068
CAS No.: 685088-19-1
M. Wt: 237.42 g/mol
InChI Key: KCQJNLITNGPONJ-HOCLYGCPSA-N
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Description

Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a chemical compound with the molecular formula C16H31N. It is a derivative of piperidine, a six-membered heterocyclic amine with significant importance in organic chemistry and pharmaceutical applications. This compound is known for its unique structural features, which include a piperidine ring substituted with a 5-ethyl-1,3,3-trimethylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of corresponding pyridine derivatives. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

685088-19-1

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine

InChI

InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16-/m0/s1

InChI Key

KCQJNLITNGPONJ-HOCLYGCPSA-N

Isomeric SMILES

CC[C@@H]1C[C@](CC(C1)(C)C)(C)N2CCCCC2

Canonical SMILES

CCC1CC(CC(C1)(C)N2CCCCC2)(C)C

Origin of Product

United States

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